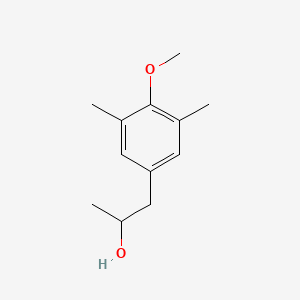

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol

Beschreibung

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is a secondary alcohol featuring a substituted phenyl ring with methoxy (-OCH₃) and two methyl (-CH₃) groups at the 4-, 3-, and 5-positions, respectively. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol.

Eigenschaften

IUPAC Name |

1-(4-methoxy-3,5-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6,10,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJCJFWXVQTYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxy-3,5-dimethylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-methoxy-3,5-dimethylphenyl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can lead to the formation of 1-(4-methoxy-3,5-dimethylphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.

Major Products:

Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one.

Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The compound can be synthesized through various methods, including:

- Mechanochemical Synthesis : A process involving grinding reactants together in the presence of a catalyst, which has been shown to be efficient and environmentally friendly .

- Organocatalytic Methods : Continuous flow synthesis techniques utilizing organocatalysts have been developed for producing similar compounds efficiently while minimizing waste .

Scientific Research Applications

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol has been investigated for several applications:

Medicinal Chemistry

The compound has potential as a precursor for synthesizing biologically active molecules. For example, derivatives of this compound have been studied for their antioxidant activities and potential therapeutic effects in treating various conditions .

Case Study: Antioxidant Activity

A study evaluated the antioxidant properties of aryloxyaminopropanol derivatives, including those derived from 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol. The results indicated significant antioxidant activity compared to standard compounds, suggesting potential applications in pharmaceuticals aimed at oxidative stress-related diseases .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its structure allows for further modifications to create more complex molecules used in drug development.

Data Table: Synthetic Applications

| Application Area | Example Compounds | Yield (%) | Methodology |

|---|---|---|---|

| Antioxidant Agents | Aryloxyaminopropanols | 59 | HPLC Enantioseparation |

| Pharmaceutical Intermediates | Voriconazole analogs | 40 | Multi-step organic synthesis |

| Mechanochemical Synthesis | Various derivatives | 83 | Grinding with NaOH catalyst |

Research has shown that compounds related to 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol exhibit various biological activities:

Triazole Derivatives

Triazole derivatives synthesized from related structures have demonstrated diverse biological effects due to their ability to bind with target molecules effectively .

Antimicrobial Properties

Some derivatives have been tested for antimicrobial activity, showcasing potential as new therapeutic agents against resistant strains of bacteria .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(3,5-Dimethoxyphenyl)propan-2-ol

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Key Structural Differences :

- Substitutions: 3,5-dimethoxy groups vs. 4-methoxy-3,5-dimethyl in the target compound.

- Alcohol Position: Tertiary alcohol (propan-2-ol) vs. secondary alcohol in the target.

- Applications : Used in peptide synthesis (e.g., DDZ-OH protecting group) due to its stability under acidic conditions .

1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol

- Molecular Formula : C₁₂H₁₇FO

- Molecular Weight : 196.26 g/mol

- Key Structural Differences: Substitutions: Fluorine at the 4-position instead of methoxy. Branching: Additional methyl group on the propanol chain.

- Applications: Limited data, but fluorinated analogs often enhance metabolic stability in drug candidates .

Omeprazole Derivatives

- Example : (5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

- Key Structural Differences: Core Structure: Benzimidazole ring vs. propanol in the target compound. Functional Groups: Sulfinyl and pyridinyl groups enhance proton pump inhibition.

- Applications : Clinically used as proton pump inhibitors (PPIs) for gastric acid suppression .

Pharmacological and Chemical Property Comparison

Table 1: Structural and Molecular Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol | C₁₂H₁₈O₂ | 194.27 | 4-OCH₃, 3-CH₃, 5-CH₃ |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | C₁₁H₁₆O₃ | 196.24 | 3-OCH₃, 5-OCH₃ |

| 1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol | C₁₂H₁₇FO | 196.26 | 4-F, 3-CH₃, 5-CH₃, 2-CH₃ |

| Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | Benzimidazole, sulfinyl, pyridinyl |

Table 2: Pharmacological Activity

Biologische Aktivität

1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol, also known as a derivative of propanol with significant biological activity, has been the subject of various research studies. This compound's unique structure allows it to interact with biological systems in diverse ways, including potential therapeutic applications in cancer treatment and as a modulator of various biochemical pathways.

Chemical Structure and Properties

The molecular formula for 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is . The compound features a propanol backbone attached to a methoxy-substituted aromatic ring, which contributes to its biological activities.

Research indicates that compounds similar to 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol may exhibit activity through several mechanisms:

- Estrogen Receptor Modulation : Some studies suggest that related phenolic compounds can bind to estrogen receptors (ERs), influencing gene expression and cellular proliferation. For instance, a study demonstrated that certain bisphenol derivatives can act as antagonists or agonists of ERs, thus affecting cancer cell growth and survival .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms include the modulation of signaling pathways such as WNT/β-catenin, which is crucial in many cancers .

Biological Activity Overview

Case Studies and Research Findings

- Study on Estrogen Receptor Binding : A competitive binding assay showed that certain derivatives of phenolic compounds could bind to ERβ with varying affinities. This suggests potential therapeutic uses in hormone-related cancers .

- Anticancer Activity Assessment : In a study evaluating the anticancer effects of related compounds, it was found that they significantly reduced cell viability in breast cancer cell lines at micromolar concentrations. The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .

- Antimicrobial Activity Evaluation : Another study reported that derivatives similar to 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol showed promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.